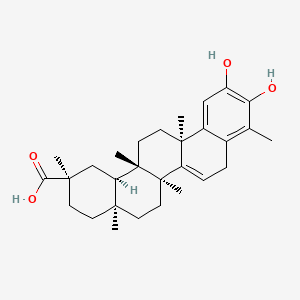

Triptohypol C

Description

Structure

3D Structure

Properties

CAS No. |

193957-88-9 |

|---|---|

Molecular Formula |

C29H40O4 |

Molecular Weight |

452.6 g/mol |

IUPAC Name |

(2R,4aS,6aS,6aS,14aS,14bR)-10,11-dihydroxy-2,4a,6a,6a,9,14a-hexamethyl-3,4,5,6,8,13,14,14b-octahydro-1H-picene-2-carboxylic acid |

InChI |

InChI=1S/C29H40O4/c1-17-18-7-8-21-27(4,19(18)15-20(30)23(17)31)12-14-29(6)22-16-26(3,24(32)33)10-9-25(22,2)11-13-28(21,29)5/h8,15,22,30-31H,7,9-14,16H2,1-6H3,(H,32,33)/t22-,25-,26-,27+,28-,29+/m1/s1 |

InChI Key |

WZAUFGYINZYCKH-JJWQIEBTSA-N |

Isomeric SMILES |

CC1=C2CC=C3[C@](C2=CC(=C1O)O)(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4C[C@](CC5)(C)C(=O)O)C)C)C)C |

Canonical SMILES |

CC1=C2CC=C3C(C2=CC(=C1O)O)(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Dihydrocelastrol; DHCE. (-)-Triptohypol C; Triptohypol C. |

Origin of Product |

United States |

Foundational & Exploratory

Triptohypol C: A Deep Dive into its Discovery, Origin, and Anti-Inflammatory Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triptohypol C, also known as Dihydrocelastrol, is a pentacyclic triterpenoid (B12794562) that has emerged as a significant natural product with potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery, origin, and biological activity of this compound. It details the initial isolation and structure elucidation, presents key quantitative data, and outlines the experimental protocols employed in its characterization. Furthermore, this document illustrates the known signaling pathway through which this compound exerts its anti-inflammatory effects, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Origin

This compound was first reported as a novel natural product by Duan and colleagues in 1997. It was isolated from the methanol (B129727) extract of the dried root outer bark of Tripterygium hypoglaucum (Lévl.) Hutch, a plant used in traditional Chinese medicine.[1] Subsequent studies have also identified this compound in other species of the Tripterygium genus, including Tripterygium wilfordii and Tripterygium regelii.[2]

The compound is a pentacyclic triterpenoid with the chemical formula C₂₉H₄₀O₄.[2] Its discovery was part of broader phytochemical investigations into the bioactive constituents of Tripterygium species, which are known to produce a variety of terpenoids with diverse pharmacological activities.[1][3]

Physicochemical and Structural Data

The structure of this compound was elucidated using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

| Property | Data |

| Molecular Formula | C₂₉H₄₀O₄ |

| Synonyms | Dihydrocelastrol |

| Appearance | White amorphous powder |

| Molecular Weight | 452.6 g/mol |

| Origin | Tripterygium hypoglaucum, T. wilfordii, T. regelii |

| Compound Class | Pentacyclic Triterpenoid |

Experimental Protocols

Isolation of this compound from Tripterygium hypoglaucum

The following protocol is based on the methodology described by Duan et al. (1997) for the isolation of this compound.[1]

dot

Caption: Isolation workflow for this compound.

-

Plant Material: Dried and powdered outer root bark of Tripterygium hypoglaucum is used as the starting material.

-

Extraction: The powdered plant material is extracted exhaustively with methanol (MeOH) at room temperature.

-

Concentration: The methanol extract is concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as hexane (B92381) and ethyl acetate (B1210297) (EtOAc). This compound is typically found in the ethyl acetate fraction.

-

Chromatographic Separation: The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel.

-

Gradient Elution: The column is eluted with a gradient of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., acetone).

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing this compound are pooled.

-

Final Purification: The pooled fractions are further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques:

-

¹H-NMR and ¹³C-NMR: Provide detailed information about the carbon-hydrogen framework of the molecule.

-

2D-NMR (COSY, HMQC, HMBC): Establish the connectivity between protons and carbons.

-

Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound.

Note: Specific NMR chemical shift data would be cited from the original publication by Duan et al., 1997, which is not fully accessible.

Biological Activity and Mechanism of Action

This compound has been identified as a potent anti-inflammatory agent. Its primary mechanism of action involves the direct targeting of the orphan nuclear receptor Nur77 (also known as NR4A1).

Quantitative Biological Data

| Parameter | Value |

| Target | Nur77 (NR4A1) |

| Binding Affinity (Kd) | 0.87 µM |

| Primary Biological Effect | Anti-inflammatory |

Signaling Pathway

This compound exerts its anti-inflammatory effects by modulating the interactions of Nur77. In an inflammatory state, the NF-κB pathway is often activated, leading to the transcription of pro-inflammatory genes. This compound binds to Nur77, promoting its interaction with two key proteins: TNF receptor-associated factor 2 (TRAF2) and p62/SQSTM1. This enhanced interaction is believed to interfere with the NF-κB signaling cascade, thereby reducing the inflammatory response.

dot

Caption: Signaling pathway of this compound.

Biosynthesis of this compound

As a triterpenoid, the biosynthesis of this compound originates from the mevalonate (B85504) (MVA) and/or the methylerythritol phosphate (B84403) (MEP) pathways, which produce the five-carbon precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are sequentially assembled to form the 30-carbon compound squalene. Squalene then undergoes cyclization to form the characteristic pentacyclic triterpenoid backbone, which is subsequently modified by various enzymes, such as cytochrome P450s, to yield this compound. The precise enzymatic steps leading to this compound have not been fully elucidated.

dot

Caption: General biosynthesis pathway of this compound.

Conclusion and Future Directions

This compound is a promising natural product with well-defined anti-inflammatory activity centered on its interaction with the orphan nuclear receptor Nur77. Its discovery from medicinal plants of the Tripterygium genus highlights the value of traditional medicine as a source for novel therapeutic agents. Further research is warranted to fully elucidate its biosynthetic pathway, which could enable synthetic biology approaches for its production. Moreover, detailed structure-activity relationship studies could lead to the design of more potent and selective analogs for the development of novel anti-inflammatory drugs. The synthesis of this compound and its derivatives also presents an interesting challenge and opportunity for synthetic chemists.

References

- 1. Tripterygium hypoglaucum (Lévl.) Hutch and Its Main Bioactive Components: Recent Advances in Pharmacological Activity, Pharmacokinetics and Potential Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Tripterygium hypoglaucum (Lévl.) Hutch and Its Main Bioactive Components: Recent Advances in Pharmacological Activity, Pharmacokinetics and Potential Toxicity [frontiersin.org]

Triptohypol C as a Nur77-Targeting Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Triptohypol C, a derivative of Tripterin, and its role as a potent Nur77-targeting agent. The orphan nuclear receptor Nur77 (also known as NR4A1) is a critical regulator of cellular processes including apoptosis, inflammation, and metabolism. Its dual role in promoting both cell survival and cell death, dependent on its subcellular localization, has made it an attractive target for therapeutic intervention, particularly in oncology. This compound has emerged as a promising small molecule that modulates Nur77 function, demonstrating anti-inflammatory and pro-apoptotic activities. This document details the mechanism of action of this compound, its interaction with Nur77, and the downstream signaling pathways it influences. Furthermore, it provides a compilation of available quantitative data, detailed experimental protocols for key assays, and visual representations of the associated biological pathways and experimental workflows to support further research and development in this area.

Introduction to Nur77 and this compound

The orphan nuclear receptor Nur77 plays a paradoxical role in cell fate.[1][2] When localized in the nucleus, Nur77 typically acts as a transcription factor, promoting the expression of genes involved in cell survival and proliferation.[3] Conversely, upon translocation to the cytoplasm and mitochondria, Nur77 can trigger apoptosis through a non-genomic pathway.[4][5] This translocation-dependent functional switch makes Nur77 a compelling target for cancer therapy. The goal of Nur77-targeting agents is to promote its translocation to the mitochondria, thereby inducing apoptosis in cancer cells.

This compound, a derivative of the natural product Tripterin, has been identified as a potent Nur77-targeting agent.[6] It has been shown to bind directly to Nur77 and modulate its activity, leading to anti-inflammatory and pro-apoptotic effects.[6]

Chemical Information:

| Compound Name | This compound |

| CAS Number | 193957-88-9[7] |

| Molecular Formula | C29H40O4[7] |

| Molecular Weight | 452.63 g/mol [7] |

| Chemical Structure | (Structure to be included once definitively sourced) |

Mechanism of Action: this compound and the Nur77 Signaling Pathway

This compound exerts its biological effects primarily through its direct interaction with Nur77. This binding event initiates a cascade of downstream signaling events that ultimately lead to an anti-inflammatory response and induction of apoptosis in target cells.

Binding of this compound to Nur77

This compound has been demonstrated to be a potent Nur77-targeting agent with a binding affinity in the sub-micromolar range.[6]

| Parameter | Value | Reference |

| Binding Affinity (Kd) | 0.87 μM | [6] |

This compound-Induced Modulation of Nur77 Interactions

Upon binding to Nur77, this compound promotes the interaction of Nur77 with other key signaling proteins, namely TNF receptor-associated factor 2 (TRAF2) and p62/SQSTM1.[6] This enhanced interaction is crucial for the anti-inflammatory effects of this compound. The promotion of the Nur77-p62/SQSTM1 interaction suggests a role in modulating autophagy pathways.

Furthermore, a key mechanism of Nur77-mediated apoptosis involves its translocation to the mitochondria and subsequent interaction with the anti-apoptotic protein Bcl-2.[2][4] This interaction induces a conformational change in Bcl-2, converting it from a pro-survival to a pro-apoptotic protein, which leads to the release of cytochrome c and the activation of the caspase cascade. While direct evidence for this compound's effect on the Nur77-Bcl-2 interaction is still emerging, its ability to induce apoptosis suggests a likely involvement in this pathway.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.

Nur77 Signaling Pathway Modulated by this compound

Experimental Workflow for Evaluating this compound

Quantitative Data on the Efficacy of this compound

The following tables summarize the available quantitative data on the biological activity of this compound and the related compound, triptolide (B1683669). While data for this compound is currently limited, the data for triptolide provides a strong indication of the potential anti-cancer efficacy of this class of compounds.

In Vitro Efficacy of this compound and Triptolide

This compound

| Cell Line | Assay | Concentration | Result | Reference |

| HepG2 | Apoptosis (Annexin V) | 2 µM (10 h) | 3.12% apoptosis | [6] |

Triptolide (Related Compound)

| Cell Line | Assay | IC50 | Time Point | Reference |

| MV-4-11 (AML) | Cytotoxicity | < 30 nM | 24 h | |

| KG-1 (AML) | Cytotoxicity | < 30 nM | 24 h | |

| THP-1 (AML) | Cytotoxicity | < 30 nM | 24 h | |

| HL-60 (AML) | Cytotoxicity | < 30 nM | 24 h | |

| Capan-1 (Pancreatic) | Cell Viability | 0.01 µM | - | |

| Capan-2 (Pancreatic) | Cell Viability | 0.02 µM | - | |

| SNU-213 (Pancreatic) | Cell Viability | 0.0096 µM | - |

In Vivo Efficacy of Triptolide (Related Compound)

Data on the in vivo efficacy of this compound is not yet widely available. The following data for triptolide in xenograft models suggests the potential for in vivo anti-tumor activity.

| Tumor Model | Dosing Regimen | Result | Reference |

| PC-3 (Prostate) Xenograft | 0.4 mg/kg daily (i.p.) for 15 days | Significant reduction in tumor volume and weight | |

| NCI-H1299 (Lung) Xenograft | 0.75 and 1.5 mg/kg every 2 days for 18 days | Obvious reductions in tumor volume and weight | |

| HepG2 (Liver) Xenograft | 0.2 mg/kg daily (i.p.) for 12 days | Significant reduction in tumor size and weight |

Detailed Experimental Protocols

Nur77 Binding Assay (Surface Plasmon Resonance - SPR)

This protocol provides a general framework for assessing the binding of small molecules like this compound to Nur77 using SPR.

Materials:

-

Recombinant human Nur77 protein (ligand)

-

This compound (analyte)

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., Glycine-HCl, pH 2.5)

Procedure:

-

Ligand Immobilization:

-

Equilibrate the sensor chip with running buffer.

-

Activate the sensor surface using a mixture of EDC and NHS.

-

Inject the Nur77 protein solution over the activated surface to allow for covalent coupling.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

A reference flow cell should be prepared similarly but without the protein immobilization to subtract non-specific binding.

-

-

Analyte Binding:

-

Prepare a series of dilutions of this compound in running buffer.

-

Inject each concentration of this compound over both the Nur77-immobilized and reference flow cells at a constant flow rate.

-

Monitor the binding response in real-time (association phase).

-

After the injection, allow the running buffer to flow over the sensor surface to monitor the dissociation of the compound (dissociation phase).

-

-

Surface Regeneration:

-

Inject the regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.

-

Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

Cell Viability Assay (MTT Assay)

This protocol details the use of the MTT assay to determine the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

-

-

MTT Incubation:

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol describes the detection and quantification of apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

Annexin V-FITC (or another fluorochrome)

-

Propidium Iodide (PI)

-

1X Binding Buffer (containing Ca2+)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells and treat them with this compound at various concentrations and for different time points. Include appropriate controls.

-

-

Cell Harvesting:

-

Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.

-

Wash the cells with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15-20 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer.

-

Use unstained, Annexin V-only, and PI-only stained cells as controls for setting up compensation and gates.

-

-

Data Interpretation:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells (due to membrane damage)

-

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

-

Conclusion and Future Directions

This compound represents a promising Nur77-targeting agent with demonstrated anti-inflammatory and pro-apoptotic potential. Its ability to directly bind Nur77 and modulate its interactions with key signaling proteins provides a clear mechanism of action. While initial in vitro data is encouraging, further research is required to fully elucidate its therapeutic potential.

Future research should focus on:

-

Comprehensive in vitro profiling: Determining the IC50 values of this compound across a broad panel of cancer cell lines to identify sensitive cancer types.

-

Detailed mechanistic studies: Further investigating the precise molecular interactions and downstream signaling events modulated by this compound, particularly its effect on the Nur77-Bcl-2 axis and autophagy pathways.

-

In vivo efficacy studies: Conducting robust preclinical studies in various xenograft and patient-derived xenograft (PDX) models to evaluate the anti-tumor efficacy, pharmacokinetics, and safety profile of this compound.

-

Structure-activity relationship (SAR) studies: Synthesizing and evaluating analogs of this compound to optimize its potency, selectivity, and drug-like properties.

The continued investigation of this compound and other Nur77-targeting agents holds significant promise for the development of novel therapeutics for cancer and inflammatory diseases. This technical guide provides a foundational resource to aid researchers and drug development professionals in advancing this important field of study.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]

- 5. First Total Synthesis of (−)-Principinol C - ChemistryViews [chemistryviews.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. molnova.cn [molnova.cn]

Triptohypol C: A Technical Guide to its Interaction with TRAF2 and p62/SQSTM1 in Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triptohypol C, a derivative of the natural compound Tripterin, has emerged as a molecule of interest for its potential anti-inflammatory properties. Its mechanism of action is reported to involve the modulation of key signaling proteins, including TNF receptor-associated factor 2 (TRAF2) and sequestosome 1 (p62/SQSTM1). This technical guide provides an in-depth overview of the molecular interactions of this compound, focusing on its role in promoting the formation of a protein complex involving the orphan nuclear receptor Nur77, TRAF2, and p62/SQSTM1. This guide synthesizes available quantitative data, details relevant experimental protocols, and presents visual representations of the signaling pathways and experimental workflows to facilitate further research and drug development efforts in this area.

Introduction

Chronic inflammation is a hallmark of numerous diseases, and the identification of novel therapeutic agents that can modulate inflammatory signaling pathways is of significant interest. This compound has been identified as a potent anti-inflammatory agent that targets the orphan nuclear receptor Nur77 (also known as NR4A1). The anti-inflammatory effects of this compound are attributed to its ability to promote the interaction of Nur77 with TRAF2 and p62/SQSTM1, thereby influencing downstream signaling events.[1] This guide will delve into the specifics of these interactions, providing a technical resource for researchers in the field.

While direct quantitative data for this compound's interaction with the TRAF2 and p62/SQSTM1 complex is still emerging, studies on the related compound Celastrol provide a valuable model for this mechanism. Celastrol has been shown to induce the formation of a Nur77-TRAF2-p62/SQSTM1 complex, and this guide will leverage these findings to illustrate the proposed mechanism of this compound.

Quantitative Data on Molecular Interactions

The binding of this compound to Nur77 is a critical initiating event in its mechanism of action. While comprehensive quantitative data for the entire this compound-induced complex is not yet available, the following table summarizes the known binding affinities. It is important to note that the interaction between TRAF2 and Nur77 has been quantified in the context of the Celastrol model.

| Interacting Molecules | Compound | Method | Dissociation Constant (Kd) | Reference |

| This compound - Nur77 | This compound | Not Specified | 0.87 μM | [1] |

| TRAF2 (LxxLL motif peptide) - Nur77-LBD | Celastrol | Surface Plasmon Resonance (SPR) | 4.8 μM | [2] |

Signaling Pathway

This compound is proposed to initiate a signaling cascade by first binding to Nur77. This binding event is thought to induce a conformational change in Nur77, promoting its translocation and subsequent interaction with TRAF2. TRAF2, an E3 ubiquitin ligase, can then ubiquitinate Nur77. This ubiquitination serves as a recognition signal for the autophagy receptor p62/SQSTM1, leading to the formation of a tripartite complex. This complex formation is believed to sequester TRAF2, thereby inhibiting its downstream pro-inflammatory signaling, and potentially marking associated components for autophagic degradation.

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

To investigate the interaction between this compound, TRAF2, and p62/SQSTM1, several key experimental techniques are employed. Detailed protocols for Co-Immunoprecipitation and Surface Plasmon Resonance are provided below.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to demonstrate the in-cell interaction between proteins. This protocol is adapted for studying the this compound-induced formation of the Nur77-TRAF2-p62/SQSTM1 complex.

Materials:

-

Cell lines expressing endogenous or tagged versions of Nur77, TRAF2, and p62/SQSTM1.

-

This compound.

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Antibodies specific for Nur77, TRAF2, and p62/SQSTM1.

-

Protein A/G magnetic beads.

-

Wash buffer (e.g., PBS with 0.1% Tween-20).

-

Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).

-

SDS-PAGE and Western blotting reagents.

Procedure:

-

Cell Treatment: Culture cells to 80-90% confluency. Treat cells with this compound at the desired concentration and for the appropriate time. Include vehicle-treated cells as a negative control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Lysate Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against one of the proteins of interest (e.g., anti-Nur77) overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate to capture the immune complexes.

-

Washing: Pellet the beads and wash several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using elution buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the other proteins of interest (e.g., anti-TRAF2 and anti-p62/SQSTM1).

Caption: General workflow for Co-Immunoprecipitation.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to quantitatively measure the binding kinetics and affinity of molecular interactions in real-time. This protocol describes a potential setup to study the this compound-induced protein-protein interactions.

Materials:

-

SPR instrument and sensor chips (e.g., CM5).

-

Purified recombinant Nur77, TRAF2, and p62/SQSTM1 proteins.

-

This compound.

-

Amine coupling kit (NHS, EDC).

-

SPR running buffer (e.g., HBS-EP+).

-

Regeneration solution (e.g., glycine-HCl, pH 2.5).

Procedure:

-

Ligand Immobilization: Immobilize one of the proteins (e.g., Nur77) onto the sensor chip surface using standard amine coupling chemistry.

-

Analyte Preparation: Prepare a series of concentrations of the first analyte (e.g., TRAF2) in running buffer. Also, prepare a parallel series of TRAF2 concentrations containing a constant, saturating concentration of this compound.

-

Binding Analysis (Binary Interaction): Inject the different concentrations of TRAF2 over the immobilized Nur77 surface and measure the binding response.

-

Binding Analysis (Ternary Complex Formation): To assess the effect of this compound, inject the TRAF2 solutions containing this compound over the Nur77 surface. An enhanced binding response compared to TRAF2 alone would indicate that this compound promotes the interaction.

-

Sequential Binding Analysis: To investigate the full complex, after a stable baseline is achieved with TRAF2 (in the presence of this compound) binding to Nur77, inject p62/SQSTM1 to observe the formation of the ternary complex.

-

Data Analysis: Fit the sensorgram data to appropriate binding models to determine kinetic parameters (ka, kd) and the dissociation constant (Kd).

Caption: General workflow for Surface Plasmon Resonance.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of novel anti-inflammatory therapeutics. Its mechanism of action, centered on the induced formation of a Nur77-TRAF2-p62/SQSTM1 complex, offers a unique approach to modulating inflammatory signaling. While the existing data, largely informed by studies on the related compound Celastrol, provides a strong foundation for this model, further research is required to fully elucidate the specific molecular interactions of this compound.

Future studies should focus on obtaining direct quantitative binding data for this compound with Nur77, TRAF2, and p62/SQSTM1, both individually and as a complex. Techniques such as Isothermal Titration Calorimetry (ITC) could complement SPR data to provide a complete thermodynamic profile of these interactions. Furthermore, detailed structural studies, such as X-ray crystallography or cryo-electron microscopy, of the this compound-induced complex would provide invaluable insights for structure-based drug design. A thorough understanding of the downstream consequences of the formation of this complex on cellular processes such as autophagy and NF-κB signaling will also be crucial for the continued development of this compound and related compounds as therapeutic agents.

References

In Vitro and In Vivo Effects of Triptohypol C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triptohypol C, also known as Dihydrocelastrol (DHCE), is a derivative of Tripterin, a compound isolated from the traditional Chinese medicinal plant Tripterygium wilfordii. It has emerged as a molecule of significant interest in biomedical research due to its potent anti-inflammatory and antitumor activities. This technical guide provides a comprehensive overview of the currently available data on the in vitro and in vivo effects of this compound, with a focus on its mechanisms of action, quantitative data from key experiments, and detailed experimental protocols.

Mechanism of Action

This compound exerts its biological effects through a multi-targeted mechanism. A primary mode of action involves its role as a potent Nur77-targeting anti-inflammatory agent, with a binding affinity (Kd) of 0.87 μM[1]. It inhibits the inflammatory response by promoting the interaction of the orphan nuclear receptor Nur77 with TNF receptor-associated factor 2 (TRAF2) and sequestosome 1 (p62/SQSTM1)[1]. This interaction is crucial in modulating downstream inflammatory signaling pathways.

In the context of cancer, particularly in bortezomib-resistant multiple myeloma, Dihydrocelastrol has been shown to inhibit the JAK2/STAT3 and PI3K/Akt signaling pathways[2]. The suppression of these pathways contributes to its antitumor effects. Furthermore, in mantle cell lymphoma, Dihydrocelastrol dually inhibits mTORC1 and mTORC2, key regulators of cell growth and proliferation[3].

Data Presentation: In Vitro and In Vivo Effects

The following tables summarize the key quantitative data on the biological effects of this compound (Dihydrocelastrol).

Table 1: In Vitro Efficacy of this compound (Dihydrocelastrol)

| Cell Line | Assay | Concentration | Time Point | Result | Reference |

| Bortezomib-Resistant Multiple Myeloma (RPMI-8226R5, NCI-H929R) | Apoptosis Assay | 0, 2, 4 µM | 48 h | Dose-dependent increase in apoptosis | [2] |

| Bortezomib-Resistant Multiple Myeloma (RPMI-8226R5, NCI-H929R) | Cell Cycle Analysis | 0, 2, 4 µM | 48 h | Induction of G0/G1 phase cell cycle arrest | [2] |

| Mantle Cell Lymphoma | Cell Proliferation | Not Specified | Not Specified | Marked suppression | [3] |

| Mantle Cell Lymphoma | Apoptosis Assay | Not Specified | Not Specified | Stimulation of extrinsic and intrinsic pathways | [3] |

| Mantle Cell Lymphoma | Cell Cycle Analysis | Not Specified | Not Specified | Induction of G0/G1 phase cell cycle arrest | [3] |

| HepG2 | Apoptosis Assay | 2 µM | 10 h | 3.12% apoptosis | [1] |

| Unspecified | IκBα Degradation | 2 µM | 1 h | Strong antagonism of TNFα-induced degradation | [1] |

Table 2: In Vivo Efficacy of this compound (Dihydrocelastrol)

| Animal Model | Tumor Type | Dosage | Administration Route | Duration | Result | Reference |

| Nude Mice | Bortezomib-Resistant Multiple Myeloma Xenograft | 15 mg/kg daily | Not Specified | 18 days | Significant reduction in tumor volume | [2] |

| Nude Mice | Mantle Cell Lymphoma Xenograft | Not Specified | Not Specified | Not Specified | Reduced tumor burden without indications of toxicity | [3] |

| Zebrafish | Toxicity Model | 1.25 µM | Not Specified | 24 h | Less effect on death rate and malformation than Tripterin | [1] |

| Zebrafish | Toxicity Model | 0.5 µM | Not Specified | 72 h | Less effect on death rate and malformation than Tripterin | [1] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to evaluate the effects of this compound (Dihydrocelastrol).

Cell Culture

-

Cell Lines: Bortezomib-resistant multiple myeloma cells (RPMI-8226R5 and NCI-H929R), mantle cell lymphoma cells, and HepG2 human hepatoma cells were used in the cited studies.

-

Culture Conditions: Cells were maintained in appropriate culture media (e.g., RPMI-1640 for myeloma cells) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

In Vitro Assays

-

Cell Viability and Proliferation Assays:

-

Method: Assays such as the Cell Counting Kit-8 (CCK-8) or MTT assay are typically used.

-

Procedure: Cells are seeded in 96-well plates and treated with varying concentrations of Dihydrocelastrol for specified time periods. The absorbance, which correlates with the number of viable cells, is then measured using a microplate reader.

-

-

Apoptosis Assay:

-

Method: Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry is a standard method.

-

Procedure: Treated and untreated cells are harvested, washed, and resuspended in binding buffer. Cells are then stained with Annexin V-FITC and PI and analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. The activation of caspases (e.g., caspase-3, -8, -9) and cleavage of PARP can be assessed by Western blotting[2].

-

-

Cell Cycle Analysis:

-

Method: Propidium Iodide (PI) staining of DNA followed by flow cytometry.

-

Procedure: Cells are treated with Dihydrocelastrol, harvested, and fixed in cold ethanol. After fixation, cells are treated with RNase A and stained with PI. The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M)[2].

-

-

Western Blot Analysis:

-

Procedure: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies against target proteins (e.g., p-JAK2, p-STAT3, p-PI3K, p-Akt, cyclin D1, CDK4, CDK6, Bcl-2, caspases) followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) reagent[2].

-

-

IκBα Degradation Assay:

-

Procedure: Cells are pre-treated with this compound and then stimulated with TNFα. Cell lysates are collected at different time points and subjected to Western blot analysis using an antibody specific for IκBα to assess its degradation.

-

In Vivo Xenograft Studies

-

Animal Model: Male athymic nude mice (BALB/c nu/nu) are commonly used.

-

Tumor Implantation: Human cancer cells (e.g., NCI-H929R multiple myeloma cells) are subcutaneously injected into the flanks of the mice[2].

-

Treatment: Once tumors reach a palpable size, mice are randomly assigned to treatment and control groups. Dihydrocelastrol is administered daily at a specified dose (e.g., 15 mg/kg)[2]. The control group typically receives the vehicle.

-

Monitoring: Tumor volume and body weight are measured regularly. Tumor volume is often calculated using the formula: V = (length × width²) / 2[2].

-

Endpoint: At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., Western blotting, immunohistochemistry).

Zebrafish Toxicity Assay

-

Model: Zebrafish embryos are used as an in vivo model for developmental toxicity.

-

Procedure: Embryos are exposed to different concentrations of the test compound in multi-well plates.

-

Endpoints: Mortality, malformations (e.g., pericardial edema), and hatching rates are observed and recorded at specific time points (e.g., 24 and 72 hours post-fertilization).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound (Dihydrocelastrol) and a general workflow for its in vivo evaluation.

Caption: Anti-inflammatory signaling pathway of this compound.

Caption: Anticancer signaling pathways of Dihydrocelastrol.

Caption: General workflow for in vivo xenograft evaluation.

References

- 1. medkoo.com [medkoo.com]

- 2. Dihydrocelastrol induces antitumor activity and enhances the sensitivity of bortezomib in resistant multiple myeloma by inhibiting STAT3-dependent PSMB5 regulation: Anti-myeloma activity of a novel dihydro-analog compound in bortezomib-resistant cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dihydrocelastrol exerts potent antitumor activity in mantle cell lymphoma cells via dual inhibition of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Triptohypol C Derivatives: A Technical Guide to Functions and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triptohypol C, a naturally occurring diterpenoid, and its derivatives have emerged as a promising class of bioactive molecules with significant therapeutic potential. This technical guide provides a comprehensive overview of the current state of research on this compound derivatives, with a focus on their anti-inflammatory, anticancer, and potential neuroprotective functions. This document details their mechanisms of action, summarizes available quantitative data, provides detailed experimental protocols for their evaluation, and visualizes key signaling pathways.

Introduction to this compound

This compound is a diterpenoid compound isolated from plants of the Tripterygium genus, which have a long history in traditional medicine for treating inflammatory and autoimmune diseases. The unique chemical structure of this compound serves as a scaffold for the synthesis of various derivatives with modified functional groups, leading to a range of biological activities. The primary focus of current research lies in the potent anti-inflammatory and anticancer properties of these compounds.

Anti-inflammatory Functions of this compound Derivatives

This compound and its derivatives have demonstrated significant anti-inflammatory activity. The core mechanism of this function revolves around the modulation of the nuclear orphan receptor Nur77.

Mechanism of Action: Nur77-Mediated Signaling

This compound is a potent Nur77-targeting anti-inflammatory agent with a binding affinity (Kd) of 0.87 μM[1]. The anti-inflammatory cascade is initiated by the binding of this compound to Nur77, which promotes the interaction of Nur77 with TNF receptor-associated factor 2 (TRAF2) and sequestosome 1 (p62/SQSTM1)[1][2][3][4]. This interaction is crucial for the clearance of inflamed mitochondria through a process known as mitophagy, thereby reducing the inflammatory response[2][3][4].

The binding of this compound to Nur77 facilitates the translocation of Nur77 to the mitochondria, where it interacts with TRAF2. This interaction leads to the K63-linked polyubiquitination of Nur77, which then engages with p62 to initiate mitophagy[2][3][4]. By promoting the removal of damaged mitochondria, this compound derivatives effectively dampen inflammatory signaling pathways.

Signaling Pathway of this compound in Inflammation

Caption: this compound's anti-inflammatory signaling pathway.

Quantitative Data: Anti-inflammatory Activity

While the mechanism of action is increasingly understood, specific IC50 values for a broad range of this compound derivatives in anti-inflammatory assays are not widely available in the public domain. The table below is structured to accommodate such data as it becomes available through further research.

| Derivative | Target Cell Line | Assay | IC50 (µM) | Reference |

| This compound | - | Nur77 Binding (Kd) | 0.87 | [1] |

| Derivative 1 | e.g., RAW 264.7 | NO Production | Data not available | |

| Derivative 2 | e.g., THP-1 | TNF-α Inhibition | Data not available | |

| Derivative 3 | e.g., HUVEC | IL-6 Inhibition | Data not available |

Anticancer Functions of this compound Derivatives

Derivatives of compounds isolated from Tripterygium wilfordii, such as triptolide, have shown potent anticancer activities. While specific data for this compound derivatives are limited, the structural similarities suggest potential in this area.

Mechanism of Action

The precise anticancer mechanisms of this compound derivatives are not yet fully elucidated. However, related compounds often induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Quantitative Data: Anticancer Activity

There is a lack of publicly available, specific IC50 values for this compound derivatives against cancer cell lines. The following table is provided as a template for future data.

| Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Derivative A | e.g., MCF-7 (Breast) | MTT Assay | Data not available | |

| Derivative B | e.g., A549 (Lung) | MTT Assay | Data not available | |

| Derivative C | e.g., HeLa (Cervical) | MTT Assay | Data not available |

Neuroprotective Functions of this compound Derivatives

Research into the neuroprotective effects of this compound derivatives is still in its infancy. While other terpenoids from Tripterygium wilfordii have been investigated for neuroprotective properties, there is currently no specific data available for this compound or its derivatives in this context.

Experimental Protocols

Synthesis of this compound Derivatives

Anticancer Activity Assessment: MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in the complete culture medium. Remove the overnight culture medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 20 µL of the MTT solution to each well and incubate for an additional 3-4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Experimental Workflow for Anticancer Assay

Caption: Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Production Assay

This protocol measures the inhibitory effect of this compound derivatives on the production of nitric oxide in LPS-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete DMEM medium

-

Lipopolysaccharide (LPS)

-

This compound derivative stock solution (in DMSO)

-

Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

-

Sodium nitrite (B80452) standard solution

-

96-well microplates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

-

Pre-treatment: Remove the medium and pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.

-

LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

-

Griess Reaction: Transfer 100 µL of the cell culture supernatant to a new 96-well plate. Add 100 µL of Griess Reagent to each well and incubate for 10 minutes at room temperature.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using the sodium nitrite solution to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition compared to the LPS-only control and determine the IC50 value.

Experimental Workflow for Anti-inflammatory Assay

Caption: Workflow for the nitric oxide production assay.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with potent anti-inflammatory properties mediated through the Nur77 signaling pathway. While their anticancer and neuroprotective potential remains to be fully explored, the existing data on related compounds suggests that these are fruitful areas for future investigation. The key challenges in the field include the lack of detailed synthetic protocols and the need for comprehensive screening to identify derivatives with optimal efficacy and safety profiles. Further research is warranted to populate the quantitative data tables and to elucidate the full spectrum of biological activities of these intriguing molecules, which could lead to the development of novel therapeutics for a range of diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Moving nuclear receptor Nur77 to damaged mitochondria for clearance by mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Celastrol-Induced Nur77 Interaction with TRAF2 Alleviates Inflammation by Promoting Mitochondrial Ubiquitination and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Celastrol-Induced Nur77 Interaction with TRAF2 Alleviates Inflammation by Promoting Mitochondrial Ubiquitination and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

Triptohypol C: A Technical Guide on Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information on the pharmacokinetics and pharmacodynamics of Triptohypol C. It is intended for research and informational purposes only. A comprehensive pharmacokinetic profile for this compound is not publicly available at this time.

Introduction

This compound is a derivative of Tripterin, a compound extracted from the plant Tripterygium wilfordii. It has emerged as a potent anti-inflammatory agent that specifically targets the Nuclear Orphan Receptor 77 (Nur77), also known as NR4A1. By modulating the Nur77 signaling pathway, this compound influences key protein-protein interactions involved in inflammatory responses. This guide provides an in-depth overview of the known pharmacodynamic properties of this compound, its mechanism of action, and available data on its biological effects, alongside relevant experimental methodologies.

Pharmacodynamics: The Anti-inflammatory Mechanism of this compound

The primary pharmacodynamic effect of this compound is its anti-inflammatory action, which is mediated through its interaction with Nur77.

Binding Affinity to Nur77

This compound exhibits a strong binding affinity for Nur77, a key characteristic that underpins its biological activity.

| Parameter | Value | Compound | Target |

| Kd | 0.87 μM | This compound | Nur77 |

Table 1: Binding Affinity of this compound to Nur77

Modulation of the Nur77 Signaling Pathway

This compound inhibits inflammatory responses by promoting the interaction of Nur77 with TNF receptor-associated factor 2 (TRAF2) and sequestosome 1 (p62/SQSTM1). This enhanced interaction is crucial for its anti-inflammatory effects.

Another key aspect of its mechanism is the strong antagonism of TNFα-induced degradation of IκBα, a critical step in the NF-κB signaling pathway.

Pharmacokinetics: Current Understanding and Gaps

As of the latest available data, a detailed pharmacokinetic profile of this compound in preclinical or clinical models has not been published. Key parameters such as absorption, distribution, metabolism, and excretion (ADME), including half-life, clearance, volume of distribution, and bioavailability, remain to be determined. The lack of this information is a significant gap in the comprehensive understanding of this compound's therapeutic potential and safety profile.

Toxicology

Preliminary in vitro data suggests that this compound has a more favorable safety profile compared to its parent compound, Tripterin.

| Cell Line | Compound | Concentration | Apoptosis Rate |

| HepG2 | This compound | 2 μM | 3.12% |

| HepG2 | Tripterin | 2 μM | >10% |

Table 2: Comparative Cytotoxicity of this compound and Tripterin in HepG2 Cells

Experimental Protocols

While specific, detailed experimental protocols for this compound are not publicly available, the following sections describe general methodologies that are likely employed to study its pharmacodynamics and biological effects, based on standard practices for similar compounds.

Determination of Binding Affinity (Kd)

A common method to determine the binding affinity between a small molecule and a protein is Surface Plasmon Resonance (SPR) or a similar biophysical technique.

IκBα Degradation Assay

Western blotting is a standard method to assess the levels of IκBα protein in cells following treatment.

Cytotoxicity Assay

An MTT or similar cell viability assay can be used to determine the cytotoxic effects of this compound on a cell line like HepG2.

Conclusion and Future Directions

This compound is a promising anti-inflammatory agent with a defined mechanism of action centered on the Nur77 signaling pathway. Its ability to promote the interaction of Nur77 with TRAF2 and p62/SQSTM1, and to antagonize TNFα-induced IκBα degradation, highlights its potential for the treatment of inflammatory diseases. Furthermore, its lower in vitro cytotoxicity compared to Tripterin suggests a potentially improved safety profile.

However, the lack of publicly available pharmacokinetic data is a major hurdle for its further development. Future research should focus on comprehensive in vivo pharmacokinetic studies to determine its ADME properties. These studies will be critical for establishing appropriate dosing regimens and for designing future preclinical and clinical trials to fully evaluate the therapeutic potential of this compound.

Triptohypol C from Tripterygium wilfordii: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripterygium wilfordii, commonly known as Thunder God Vine, is a perennial vine native to China, Japan, and Korea. For centuries, extracts from this plant have been utilized in traditional Chinese medicine to treat a variety of ailments, including rheumatoid arthritis and other inflammatory and autoimmune diseases.[1][2][3] The therapeutic potential of Tripterygium wilfordii is attributed to a diverse array of bioactive compounds, primarily terpenoids.[4] Among these, triptolide (B1683669) and celastrol (B190767) are the most extensively studied for their potent anti-inflammatory and immunosuppressive properties.[5]

This technical guide focuses on Triptohypol C, a derivative of Tripterin, another bioactive constituent of Tripterygium wilfordii. This compound has emerged as a potent anti-inflammatory agent with a specific mechanism of action targeting the orphan nuclear receptor Nur77. While research on this compound is less extensive than that on triptolide or celastrol, its unique mode of action presents a promising avenue for the development of novel therapeutics with potentially improved safety profiles.

This document provides a comprehensive overview of this compound, including a detailed, representative protocol for its isolation and purification from Tripterygium wilfordii, a summary of its known quantitative biological data, and detailed methodologies for key experimental assays. Furthermore, it includes visualizations of its signaling pathway and experimental workflows to facilitate a deeper understanding for research and development purposes.

Isolation and Purification of this compound

While a specific, detailed protocol for the isolation of this compound is not extensively documented in publicly available literature, a scientifically robust methodology can be proposed based on established protocols for the separation of similar terpenoid compounds from Tripterygium wilfordii.[1][6] The following protocol outlines a comprehensive procedure for the extraction, fractionation, and purification of this compound.

Experimental Workflow for Isolation and Purification

References

- 1. Isolation, purification, and characterization of immunosuppressive compounds from tripterygium: triptolide and tripdiolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bibliometric analysis of trends in research of Tripterygium wilfordii Hook F for treating rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of Tripterygium wilfordii Hook F on treating rheumatoid arthritis explored by network pharmacology analysis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural diversity and biological activities of terpenoids derived from Tripterygium wilfordii Hook. f - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic effects and mechanisms of Tripterygium wilfordii extracts in rheumatoid arthritis: a systematic review and meta-analysis of preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of Tripdiolide in Root Extracts of Tripterygium wilfordii by Solid-phase Extraction and Reversed-phase High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Triptohypol C: Synthesis and Purification Protocols for a Novel Anti-Inflammatory Agent

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical synthesis and purification of Triptohypol C, a potent derivative of Tripterin. This compound has been identified as a significant Nur77-targeting anti-inflammatory agent, making it a compound of high interest for drug discovery and development in the fields of inflammation and oncology.

Introduction

This compound, a derivative of the natural product Tripterin, has emerged as a promising small molecule in therapeutic research. It functions as a potent anti-inflammatory agent by targeting the nuclear receptor Nur77 (also known as TR3 or NGFI-B). This interaction is crucial in modulating inflammatory pathways. Specifically, this compound has been shown to antagonize the effects of TNFα-induced IκBα degradation, a key step in the NF-κB signaling pathway, which is a central mediator of inflammation. Understanding the synthesis and purification of this compound is paramount for advancing its preclinical and potential clinical investigation.

Data Summary

The following table summarizes key quantitative data for this compound.

| Parameter | Value | Reference |

| Binding Affinity (Kd) | 0.87 μM | [1] |

| Purity | 96.56% | [1] |

| Molecular Formula | C₂₉H₄₀O₄ | [1] |

| Molecular Weight | 452.63 g/mol | [1] |

| CAS Number | 193957-88-9 | [1] |

Signaling Pathway

This compound exerts its anti-inflammatory effects by modulating the Nur77-mediated pathway. The diagram below illustrates the proposed mechanism of action.

Caption: this compound signaling pathway in inflammation.

Experimental Protocols

The following protocols are based on established methods for the synthesis and purification of celastrol (B190767) analogs and triptolide (B1683669) derivatives, providing a representative procedure for obtaining high-purity this compound.

Synthesis of this compound from Tripterin

This procedure outlines a potential synthetic route starting from Tripterin (Celastrol).

Materials and Reagents:

-

Tripterin (Celastrol)

-

Appropriate alkylating or acylating agent (e.g., an alcohol or carboxylic acid for esterification)

-

Coupling agents (e.g., DCC, EDC) or acid catalyst

-

Anhydrous solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

-

Bases (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

-

Reagents for workup (e.g., saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Tripterin in an appropriate anhydrous solvent (e.g., DCM or DMF).

-

Addition of Reagents: To the solution, add the corresponding alcohol or carboxylic acid, a coupling agent, and a catalytic amount of a base. The specific reagents will depend on the desired modification to form this compound.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or a slightly elevated temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or DCM).

-

Purification of Crude Product: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of this compound

Purification is critical to obtaining this compound of high purity for biological assays. A multi-step chromatographic approach is recommended.

1. Column Chromatography (Initial Purification)

-

Stationary Phase: Silica (B1680970) gel (200-300 mesh).

-

Mobile Phase: A gradient solvent system of hexane (B92381) and ethyl acetate is commonly used for the separation of triptolide and its derivatives. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.

-

Procedure:

-

Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

-

Load the dried, adsorbed sample onto a pre-packed silica gel column.

-

Elute the column with the gradient solvent system.

-

Collect fractions and monitor by TLC to identify those containing the desired product.

-

Pool the fractions containing pure this compound and concentrate under reduced pressure.

-

2. High-Performance Liquid Chromatography (HPLC) (Final Purification)

For achieving high purity, a final purification step using preparative HPLC is often necessary.

-

Column: A reversed-phase C18 column is typically employed.

-

Mobile Phase: A gradient of water and an organic solvent such as acetonitrile (B52724) or methanol.

-

Detection: UV detector set at an appropriate wavelength (e.g., 219 nm for similar compounds).

-

Procedure:

-

Dissolve the semi-purified this compound from column chromatography in the mobile phase.

-

Inject the solution into the HPLC system.

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent to yield the final purified product.

-

3. Purity and Characterization

The purity of the final compound should be assessed by analytical HPLC. The identity and structure of this compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Workflow for this compound synthesis and purification.

References

Application Notes and Protocols for the Extraction of Triptohypol C from Plants

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods for extracting Triptohypol C, a bioactive compound isolated from the plant Tripterygium wilfordii Hook. f. The protocols detailed below are based on established methodologies for the extraction of structurally related diterpenoids from the same plant source. While specific quantitative data for this compound extraction is limited in publicly available literature, the provided methods offer a robust starting point for researchers.

Introduction

This compound is a diterpenoid compound found in Tripterygium wilfordii, a plant used in traditional Chinese medicine for its anti-inflammatory and immunosuppressive properties. As a member of the triptolide (B1683669) family of compounds, this compound is of significant interest to researchers for its potential therapeutic applications. Effective extraction and purification are critical first steps in the investigation of its biological activities and for potential drug development.

Extraction Methodologies

Several methods can be employed for the extraction of this compound from the roots of Tripterygium wilfordii. The choice of method will depend on factors such as the desired scale of extraction, available equipment, and the required purity of the final product.

Solvent Extraction

Solvent extraction is a common and straightforward method for obtaining crude extracts containing this compound.

Protocol: Ethanol (B145695) and Ethyl Acetate (B1210297) Extraction

-

Plant Material Preparation: Obtain dried and debarked roots of Tripterygium wilfordii. Grind the roots into a coarse powder to increase the surface area for extraction.

-

Initial Extraction: Macerate the powdered root material in 95% ethanol at a 1:10 (w/v) ratio at room temperature for 24-48 hours with occasional agitation.

-

Filtration and Concentration: Filter the mixture to separate the plant debris from the ethanol extract. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

-

Solvent Partitioning: Resuspend the concentrated aqueous extract in water and perform a liquid-liquid extraction with an equal volume of ethyl acetate. Repeat this step three times. The less polar compounds, including this compound, will partition into the ethyl acetate phase.

-

Final Concentration: Combine the ethyl acetate fractions and dry them over anhydrous sodium sulfate. Filter and evaporate the solvent under vacuum to yield the crude ethyl acetate extract.

Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction can enhance extraction efficiency and reduce extraction time and solvent consumption.

Protocol: Ultrasound-Assisted Ethyl Acetate Extraction

-

Plant Material Preparation: Prepare powdered root material of Tripterygium wilfordii as described above.

-

Ultrasonic Treatment: Suspend the powdered root material in ethyl acetate at a 1:20 (w/v) ratio. Place the suspension in an ultrasonic bath and sonicate at a frequency of 40 kHz and a power of 250 W for 30-60 minutes at a controlled temperature (e.g., 40-50°C).

-

Filtration and Concentration: Filter the mixture and concentrate the ethyl acetate extract under reduced pressure to obtain the crude extract.

Purification Methodologies

The crude extract will contain a mixture of compounds. Further purification is necessary to isolate this compound.

Solid-Phase Extraction (SPE)

SPE is a useful technique for preliminary purification and fractionation of the crude extract.

Protocol: SPE Purification

-

Sample Preparation: Dissolve the crude ethyl acetate extract in a small volume of a suitable solvent, such as dichloromethane:methanol (98:2, v/v).

-

Column Conditioning: Use a silica-based aminopropyl (NH2) SPE cartridge. Condition the cartridge by passing through a suitable volume of the elution solvent.

-

Sample Loading and Elution: Load the dissolved extract onto the conditioned SPE cartridge. Elute with a stepwise gradient of solvents with increasing polarity. For example, a sequence of dichloromethane:methanol mixtures (e.g., 98:2, 95:5, 90:10) can be used. Collect the fractions.

-

Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

Column Chromatography

For higher purity, column chromatography over silica (B1680970) gel is a standard method.

Protocol: Silica Gel Column Chromatography

-

Column Packing: Pack a glass column with silica gel (100-200 mesh) in a suitable non-polar solvent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate).

-

Sample Loading: Adsorb the partially purified extract (from SPE) onto a small amount of silica gel and load it onto the top of the packed column.

-

Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent system (e.g., hexane:ethyl acetate, 9:1) and gradually increasing the polarity (e.g., to 100% ethyl acetate, and then to ethyl acetate:methanol mixtures).

-

Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. Combine the fractions that contain pure this compound.

Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the method of choice for the quantitative analysis of this compound.

Protocol: HPLC Analysis

-

Chromatographic System: A standard HPLC system equipped with a UV or a mass spectrometer (MS) detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. The specific gradient will need to be optimized.

-

Detection: UV detection at a wavelength of approximately 218 nm. For higher specificity and sensitivity, LC-MS can be used.

-

Quantification: Create a calibration curve using a purified this compound standard of known concentrations. The concentration of this compound in the extracts can then be determined by comparing the peak area to the calibration curve.

Data Presentation

| Extraction Method | Solvent | Temperature (°C) | Time (h) | Triptolide Yield (µg/g)[1] | Tripdiolide Yield (µg/g)[1] |

| Maceration | Ethanol/Ethyl Acetate | Room Temp | 48 | 807.32 ± 51.94 | 366.13 ± 17.21 |

| Ultrasound-Assisted | Ethyl Acetate | 50 | 0.5 | Data not available | Data not available |

Note: The yields for Triptolide and Tripdiolide are from a specific study and will vary depending on the plant material and exact extraction conditions. This table serves as a template for presenting experimental data for this compound.

Experimental Workflows

The following diagrams illustrate the general workflows for the extraction and purification of this compound.

Caption: General workflows for the initial extraction of this compound.

Caption: Workflow for the purification and analysis of this compound.

Signaling Pathways

The precise signaling pathways modulated specifically by this compound are not yet well-defined in scientific literature. However, the extracts of Tripterygium wilfordii and its major bioactive component, triptolide, are known to exert their anti-inflammatory and immunosuppressive effects by targeting key signaling pathways. It is plausible that this compound shares some of these mechanisms of action. The following diagram illustrates the general inflammatory signaling pathways that are likely targets.

Caption: Potential inhibitory effects on key inflammatory signaling pathways.

Disclaimer: The inhibitory actions depicted in the signaling pathway diagram are based on the known effects of the whole extract of Tripterygium wilfordii and its major component, triptolide. Further research is required to confirm the specific molecular targets and signaling pathways of this compound.

References

Triptolide in Inflammatory Disease Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Triptolide, a potent anti-inflammatory and immunosuppressive diterpenoid triepoxide, in various preclinical inflammatory disease models. This document includes a summary of its efficacy, detailed experimental protocols for key in vitro and in vivo models, and visualizations of the associated signaling pathways and workflows.

Introduction

Triptolide, isolated from the traditional Chinese medicinal plant Tripterygium wilfordii Hook F, has demonstrated significant therapeutic potential in a range of inflammatory and autoimmune diseases.[1][2] Its mechanism of action primarily involves the inhibition of key pro-inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), as well as the NLRP3 inflammasome.[1][3][4] This leads to a reduction in the production of inflammatory mediators such as cytokines and chemokines, and modulation of immune cell activity.[1][5] These notes are intended to guide researchers in the application of Triptolide in relevant disease models.

Data Presentation: Efficacy of Triptolide in Inflammatory Models

The following tables summarize the quantitative data on the efficacy of Triptolide in various in vivo and in vitro inflammatory disease models.

Table 1: Efficacy of Triptolide in In Vivo Inflammatory Disease Models

| Disease Model | Animal Model | Triptolide Dosage | Key Findings | Reference(s) |

| Rheumatoid Arthritis | Collagen-Induced Arthritis (CIA) in Rats | 11-45 µg/kg/day (oral) | Dose-dependent decrease in arthritis scores and incidence. | |

| Rheumatoid Arthritis | Collagen-Induced Arthritis (CIA) in Mice | 8, 16, and 32 µg/kg/day (oral) | Reduced joint destruction and expression of RANKL.[6] | [6] |

| Inflammatory Bowel Disease | Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice | 0.07 mg/kg/day (8 weeks) | Alleviated diarrhea, edema, and inflammatory cell infiltration.[1][7] | [1][7] |

| Acute Lung Injury | Lipopolysaccharide (LPS)-Induced ALI in Mice | 1-50 µg/kg/day | Ameliorated lung injury by inhibiting the NF-κB pathway.[1] | [1] |

| Multiple Sclerosis | Experimental Autoimmune Encephalomyelitis (EAE) | 100 µg/kg/day (4 weeks) | Modulated T-cell inflammatory responses and ameliorated EAE.[1] | [1] |

Table 2: Efficacy of Triptolide in In Vitro Inflammatory Models

| Cell Line/Primary Cells | Inflammatory Stimulus | Triptolide Concentration | Key Findings | Reference(s) |

| THP-1 (human monocytic leukemia) | Lipopolysaccharide (LPS) | 2.5–0.625 µg/L | Suppressed the production of IL-12.[1][7] | [1][7] |

| THP-1 (human monocytic leukemia) | Lipopolysaccharide (LPS) | 5–25 nM | Induced apoptosis by inhibiting the NF-κB pathway.[1][7] | [1][7] |

| LPS-activated Macrophages | Lipopolysaccharide (LPS) | 5–40 ng/ml | Inhibited key inflammatory cytokines including TNF-α, IL-1β, and IL-6.[1] | [1] |

| Human Rheumatoid Arthritis Fibroblast-like Synoviocytes (HFLS-RA) | IL-1β | 1, 10, and 50 ng/mL | Decreased the production of VEGF, Ang-1, and Ang-2. |

Experimental Protocols

This section provides detailed protocols for key experiments to evaluate the anti-inflammatory effects of Triptolide.

In Vivo Model: Collagen-Induced Arthritis (CIA) in Rats

This protocol describes the induction of arthritis in rats using bovine type II collagen and the subsequent treatment with Triptolide.

Materials:

-

Male Lewis rats (6-8 weeks old)

-

Bovine type II collagen (CII)

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

Triptolide

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

Procedure:

-

Primary Immunization (Day 0):

-

Prepare an emulsion of bovine CII (2 mg/mL) in CFA (1:1 v/v).

-

Inject 0.1 mL of the emulsion intradermally at the base of the tail of each rat.

-

-

Booster Immunization (Day 7):

-

Prepare an emulsion of bovine CII (2 mg/mL) in IFA (1:1 v/v).

-

Inject 0.1 mL of the emulsion intradermally at a site near the primary injection.

-

-

Triptolide Treatment:

-

Begin oral administration of Triptolide (e.g., 11-45 µg/kg/day) or vehicle daily, starting from the day of the first immunization and continuing for the duration of the study (e.g., 28 days).

-

-

Assessment of Arthritis:

-

Monitor the rats daily for the onset and severity of arthritis.

-

Score the arthritis severity of each paw based on a scale of 0-4 (0 = no swelling or erythema; 1 = slight swelling and/or erythema; 2 = moderate swelling and erythema; 3 = severe swelling and erythema of the entire paw; 4 = maximal swelling and erythema with joint deformity).

-

The arthritis score for each animal is the sum of the scores for all four paws.

-

-

Endpoint Analysis:

-

At the end of the study, collect blood for cytokine analysis (e.g., TNF-α, IL-1β) and harvest joints for histological examination.

-

In Vitro Model: LPS-Induced Inflammation in THP-1 Macrophages

This protocol details the differentiation of THP-1 monocytes into macrophages and the assessment of Triptolide's effect on LPS-induced inflammation.

Materials:

-

THP-1 human monocytic cell line

-

RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS)

-

Triptolide

-

Reagents for ELISA and Western blotting

Procedure:

-

Differentiation of THP-1 Cells:

-

Seed THP-1 cells at a density of 1 x 10^6 cells/well in a 6-well plate.

-

Differentiate the cells into macrophages by treating with PMA (e.g., 50 ng/mL) for 48 hours.

-

After differentiation, wash the cells with fresh medium and allow them to rest for 24 hours.

-

-

Triptolide Treatment and LPS Stimulation:

-

Pre-treat the differentiated THP-1 macrophages with various concentrations of Triptolide (e.g., 5-25 nM) for 1-2 hours.

-